Clk4 and Dyrk1A Inhibitory Activity: Potency Context from the 6-Arylquinazolin-4-amine Class
While direct IC50 data for 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine against Clk4 or Dyrk1A is not publicly reported, it belongs to the 6-arylquinazolin-4-amine class, which has been systematically profiled. A structurally related analog, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (Compound 4), exhibited potent inhibition with Kd values of 37 nM for Clk1, 50 nM for Clk4, and 27 nM for Dyrk1A [1]. This class-level potency provides a benchmark, indicating that the 6-chloro-N-(4-chlorobenzyl) derivative is expected to possess activity within the low-to-mid nanomolar range for these targets, a significant differentiation from other quinazoline kinase inhibitors that primarily target different kinases (e.g., EGFR, Aurora A) or have weak/micromolar potency.
| Evidence Dimension | Kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | Not reported; expected low-to-mid nanomolar range based on class |
| Comparator Or Baseline | Compound 4 (a potent class member): Kd = 37 nM (Clk1), 50 nM (Clk4), 27 nM (Dyrk1A). Inactive class members: IC50 > 100 µM. |
| Quantified Difference | Potency varies by >1000-fold across the 6-arylquinazolin-4-amine class based on substitution. |
| Conditions | In vitro kinase binding assay (KINOMEscan), 402-kinase panel. |
Why This Matters
This class-level potency positions the compound as a valuable tool for studying Clk/Dyrk-mediated splicing, differentiating it from generic kinase inhibitors with unrelated primary targets.
- [1] Mott, B. T., Tanega, C., Shen, M., Mott, B. T., Bougie, J. M., Nguyen, D.-T., Misteli, T., Auld, D. S., Maloney, D. J., & Thomas, C. J. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 19(23), 6700–6705. https://doi.org/10.1016/j.bmcl.2009.09.121 View Source
